Phenyl(pyren-1-YL)methanethione

Description

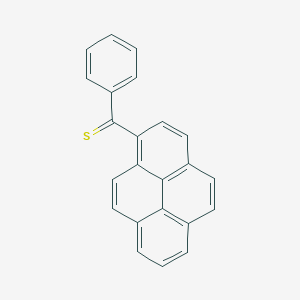

Phenyl(pyren-1-yl)methanethione is a sulfur-containing aromatic compound characterized by a pyrenyl group linked to a phenyl ring via a thiocarbonyl (C=S) bridge. The pyrenyl moiety, a polycyclic aromatic hydrocarbon (PAH), imparts unique photophysical properties, while the thiocarbonyl group enhances electron delocalization and reactivity.

Properties

CAS No. |

40812-79-1 |

|---|---|

Molecular Formula |

C23H14S |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

phenyl(pyren-1-yl)methanethione |

InChI |

InChI=1S/C23H14S/c24-23(18-5-2-1-3-6-18)20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H |

InChI Key |

DJKBQDKLEGQEGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyren-1-YL)methanethione typically involves the reaction of pyrene derivatives with phenylmethanethione. One common method is the nucleophilic aromatic substitution reaction, where a pyrene derivative is reacted with a phenylmethanethione precursor under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyren-1-YL)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the methanethione group to a methylene group.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyrene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Phenyl(pyren-1-YL)methanethione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phenyl(pyren-1-YL)methanethione exerts its effects involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s photophysical properties and its ability to act as a fluorescent probe . The pathways involved include the modulation of electronic states and energy transfer processes within the molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methanethione Derivatives

Synthesis Notes:

- The Willgerodt-Kindler reaction is a common route for thioamide synthesis, as seen in morpholinyl derivatives (67% yield for compound 1, 43% for compound 2) .

Spectroscopic and Photophysical Properties

NMR Characteristics :

- Phenyl(pyrrolidin-1-yl)methanethione : δ(1H NMR) = 1.83–2.00 (pyrrolidinyl CH2), 7.25–7.39 (phenyl H) .

- 4-(Dimethylamino)phenyl(pyrrolidin-1-yl)methanethione: δ(13C NMR) = 197.7 ppm (C=S), 150.9 ppm (aromatic C-N) .

- Morpholin-4-yl(phenyl)methanethione : δ(13C NMR) = 199.15 ppm (C=S), 140.6 ppm (aromatic C1) .

Photophysical Behavior :

- The pyrenyl group in Py-BP-PTZ (methanone analog) exhibits aggregation-induced emission (AIE) and mechanochromic luminescence, with emission shifts from 520 nm (crystalline) to 610 nm (amorphous) . This suggests that phenylpyrenylmethanethione may similarly display stimuli-responsive luminescence due to its extended π-conjugation.

Enzyme Inhibition :

Toxicity Profiles :

Table 2: Bioactivity Comparison

| Compound | AChE IC50 (µM) | Antitrypanosomal IC50 (µM) | Toxicity (LC50, µM) |

|---|---|---|---|

| STB derivatives | <10 | – | – |

| Morpholin-4-yl(phenyl)methanethione | – | >483 | 214 ± 9 |

| Py-BP-PTZ (methanone analog) | – | – | – |

Key Differentiators

Substituent Effects: Pyrenyl groups enhance luminescence and mechanochromism , while morpholinyl/pyrrolidinyl groups improve solubility but reduce bioactivity .

Thiocarbonyl vs. Carbonyl :

- Thiocarbonyl derivatives (C=S) exhibit stronger electron-withdrawing effects than carbonyl analogs (C=O), influencing reactivity and intermolecular interactions .

Applications :

- Pyrenyl derivatives are suited for optoelectronics, while smaller aryl-thioamides prioritize medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.